molecular formula C16H16N4O2S B5854679 N-(2-FURYLMETHYL)-2-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE

N-(2-FURYLMETHYL)-2-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B5854679
M. Wt: 328.4 g/mol
InChI Key: CTZJYWPNDXUCOZ-UHFFFAOYSA-N
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Description

“N-(2-FURYLMETHYL)-2-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE” is a complex organic compound that features a combination of furyl, indole, and hydrazinecarbothioamide groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-FURYLMETHYL)-2-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Derivative: Starting with an indole precursor, functionalization at the 3-position can be achieved through various methods such as Friedel-Crafts acylation.

    Attachment of the Furyl Group: The furyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Hydrazinecarbothioamide Moiety: This step might involve the reaction of a hydrazine derivative with a thiocarbonyl compound under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and furyl moieties.

    Reduction: Reduction reactions could target the carbonyl and hydrazinecarbothioamide groups.

    Substitution: Various substitution reactions can occur, especially at the reactive sites of the indole and furyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-FURYLMETHYL)-2-[(1-METHYL-1H-INDOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE: can be compared with other indole derivatives, furyl compounds, and hydrazinecarbothioamides.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[(1-methylindole-3-carbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-20-10-13(12-6-2-3-7-14(12)20)15(21)18-19-16(23)17-9-11-5-4-8-22-11/h2-8,10H,9H2,1H3,(H,18,21)(H2,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZJYWPNDXUCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NNC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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